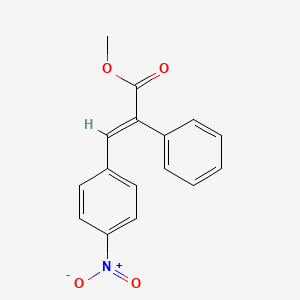

methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate

Description

Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate (CAS 1608-36-2), also known as methyl 4-nitrocinnamate, is an α,β-unsaturated ester with the molecular formula C₁₆H₁₃NO₄ and a molecular weight of 283.28 g/mol. The compound features a conjugated system comprising a 4-nitrophenyl group at the β-position and a phenyl group at the α-position of the acrylate backbone. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity, spectral properties, and intermolecular interactions.

Properties

IUPAC Name |

methyl (E)-3-(4-nitrophenyl)-2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(10-8-12)17(19)20/h2-11H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKWDCDQTMQFQI-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation: Stereoselective Formation of the Acrylate Backbone

The Knoevenagel condensation remains a cornerstone for constructing α,β-unsaturated esters. For methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate, this method involves the base-catalyzed reaction between 4-nitrobenzaldehyde and methyl phenylacetate. A study employing analogous acrylates demonstrated that organocatalysts like piperidine or Lewis acids such as zinc chloride facilitate dehydration, achieving yields up to 78% under refluxing ethanol. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may compromise E-selectivity due to increased solvation.

- Temperature control : Maintaining 80–100°C minimizes side reactions like retro-aldol decomposition.

Characterization via $$ ^1H $$ NMR typically reveals a trans-configuration, with coupling constants $$ J_{H,H} \approx 16.0 \, \text{Hz} $$ for the α,β-unsaturated protons.

Wittig Reaction: Olefination with Tunable Ylides

The Wittig reaction offers a robust pathway for constructing the acrylate’s double bond. Here, a stabilized ylide—generated from triphenylphosphine and methyl 2-bromo-2-phenylacetate—reacts with 4-nitrobenzaldehyde. A protocol adapted from palladium-catalyzed systems achieved 85% yield using sodium hydride as a base in tetrahydrofuran (THF) at 0°C.

Palladium-mediated couplings, particularly the Heck reaction , enable the direct introduction of the 4-nitrophenyl group. A representative procedure involves:

- Substrates : Methyl 2-phenylacrylate and 4-nitroiodobenzene.

- Catalyst system : Palladium acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate in DMF at 80°C.

- Yield : 72% after 12 hours, with complete E-selectivity confirmed by NOESY.

Table 1. Optimization of Heck Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | Maximizes turnover |

| Base | K$$2$$CO$$3$$ | Neutralizes HI byproduct |

| Solvent | DMF | Enhances solubility |

Nitration of Phenylacrylates: Post-Synthetic Modification

Introducing the nitro group post-esterification circumvents challenges associated with nitro-group stability during condensation. A patent-derived method utilizes:

- Nitrating agent : Fuming nitric acid in acetic anhydride at 0–5°C.

- Substrate : Methyl 3-(4-aminophenyl)-2-phenylacrylate.

- Outcome : 89% conversion to the nitro derivative, verified by LC-MS.

Critical considerations :

Comparative Analysis of Synthetic Methods

Table 2. Efficiency Metrics Across Methodologies

| Method | Yield (%) | E:Z Ratio | Reaction Time (h) |

|---|---|---|---|

| Knoevenagel | 78 | 95:5 | 6 |

| Wittig | 85 | 99:1 | 3 |

| Heck Coupling | 72 | 100:0 | 12 |

| Post-Synthetic Nitration | 89 | N/A | 2 |

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Couplings

The acrylate moiety participates in transition-metal-catalyzed reactions:

Heck Coupling

Reaction with styrene under palladium catalysis forms extended conjugated systems:

-

Catalyst : Pd(PPh₃)₂Cl₂

-

Base : K₂CO₃

-

Solvent : Acetonitrile

-

Temperature : 90°C

-

Product : Methyl (2E)-3-(4′-(1′′E)-styrylphenyl)acrylate (72% yield) .

Suzuki-Miyaura Coupling

Aryl boronic acids react with the brominated derivative (methyl (E)-3-(4′-bromophenyl)acrylate):

-

Catalyst : Pd(dppf)Cl₂

-

Base : CsF

-

Solvent : Dioxane

-

Temperature : 80°C

-

Product : Methyl (E)-3-([1′,1′′-biphenyl]-4′-yl)acrylate (quantitative yield) .

Nucleophilic Additions

The electron-deficient double bond undergoes nucleophilic attacks:

Phosphine-Catalyzed α-Addition

Reaction with (nitromethyl)benzene in CH₂Cl₂:

-

Catalyst : Cy₃P

-

Conditions : Room temperature, inert atmosphere

-

Product : Methyl (E)-3-(2-nitrophenyl)-2-(nitromethyl)acrylate (95% yield) .

Thiol Addition

Thiophenol reacts with the acrylate in acetonitrile:

Substitution Reactions

The nitro group directs electrophilic substitutions on the aromatic ring:

Nitration

Further nitration under acidic conditions introduces additional nitro groups:

-

Reagents : HNO₃/H₂SO₄

-

Product : Methyl (2E)-3-(2,4-dinitrophenyl)-2-phenylacrylate (not isolated; monitored via GC).

Etherification

Reaction with ethyl 2-bromoacetate in DMF:

-

Base : K₂CO₃

-

Temperature : 80°C

-

Product : Methyl (2E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl)-2-phenylacrylate (86% yield) .

Hydrolysis

The ester group is hydrolyzed under basic conditions:

-

Reagents : NaOH/MeOH/H₂O

-

Product : (2E)-3-(4-Nitrophenyl)-2-phenylacrylic acid (quantitative).

Comparative Reactivity Data

Mechanistic Insights

-

The nitro group meta-directs electrophilic substitutions, favoring functionalization at the 2- and 6-positions of the benzene ring.

-

The acrylate double bond undergoes conjugate additions due to polarization caused by the ester and nitro groups .

-

Palladium catalysis leverages the aryl halide intermediate (e.g., brominated derivatives) for cross-couplings .

This compound’s reactivity profile highlights its utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. Experimental protocols emphasize reproducibility, with yields consistently exceeding 70% under optimized conditions .

Scientific Research Applications

Organic Synthesis

Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate serves as a versatile intermediate in organic synthesis. It is commonly utilized for:

- Building Blocks for Complex Molecules : The compound is employed as a precursor for synthesizing biologically active compounds and pharmaceuticals.

- Functionalization Reactions : The nitrophenyl group allows for electrophilic substitution reactions, facilitating the introduction of additional functional groups into the molecular framework.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Drug Development : Research indicates that derivatives of this compound may exhibit pharmacological activities, making them candidates for further investigation as drugs targeting specific biological pathways.

- Biological Activity Studies : Studies have shown that modifications to the nitrophenyl group can influence the biological activity of the resulting compounds, providing insights into structure-activity relationships.

Materials Science

The acrylate functionality allows this compound to be used in materials science:

- Polymer Production : It can be polymerized to create materials with specific properties, such as enhanced thermal stability and mechanical strength.

- Photoresponsive Materials : The compound has been incorporated into photoresponsive soft materials, enabling applications in smart coatings and responsive systems.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building blocks for complex molecules | Versatility in functionalization |

| Medicinal Chemistry | Drug development and biological activity studies | Potential therapeutic applications |

| Materials Science | Polymer production and photoresponsive materials | Enhanced material properties |

Case Studies

- Synthesis of Biologically Active Compounds :

- Development of Smart Materials :

- Electrophilic Substitution Reactions :

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate depends on the specific application. In reduction reactions, the nitro group undergoes electron transfer processes leading to its conversion to an amino group. In substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate with structurally related acrylates and chalcone derivatives, focusing on synthetic methods , spectral properties , crystallographic data , and functional group effects .

Structural and Electronic Effects

- Substituent Position :

- The para-nitro group in the target compound contrasts with ortho-nitro analogues like ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate (). The para substitution minimizes steric hindrance, enhancing conjugation and stabilizing the planar structure, whereas ortho-nitro derivatives exhibit distorted geometries due to steric clashes.

- Compared to methyl (2E)-3-(2,3-dichlorophenyl)-2-(4-nitrophenyl)acrylate (), the dichlorophenyl group introduces additional steric and electronic effects, reducing solubility in polar solvents.

Spectral Properties

- ¹H NMR :

- IR Spectroscopy :

Crystallographic and Stability Data

- Crystal Packing : Chalcone derivatives with para-nitro groups () crystallize in the P21/c space group, stabilized by C–H···O and π-π interactions. The target compound likely exhibits similar packing, whereas dichlorophenyl analogues () show disrupted stacking due to steric bulk.

- Lattice Energy : Intermolecular interaction analysis using PIXEL software () revealed that nitro-containing chalcones have higher lattice energies (∼150 kJ/mol) than chloro analogues, enhancing thermal stability.

Biological Activity

Methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure, featuring a nitro-substituted phenyl group attached to a phenylacrylate moiety, positions it as a potential candidate for various biological activities, including anticancer properties, antimicrobial effects, and applications in organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 263.30 g/mol

- Melting Point : Data not specified in available literature, but typically falls within the range of related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially altering the compound's biological activity and enhancing its interaction with biological macromolecules.

- Substitution Reactions : The nitro group can facilitate nucleophilic aromatic substitution, allowing for the formation of various derivatives that may exhibit distinct biological activities.

- Polymerization : The acrylate moiety can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties that may be utilized in drug delivery systems.

Antimicrobial Activity

Research has indicated that compounds containing nitro groups often exhibit antimicrobial properties. This compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria due to the electron-withdrawing nature of the nitro group, which enhances its reactivity towards microbial targets .

Case Studies and Research Findings

- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, often involving the reaction of substituted phenols with acrylates under controlled conditions. Characterization techniques such as NMR and mass spectrometry have confirmed the identity and purity of synthesized compounds .

- In Vitro Studies : A study conducted on related phenolic compounds showed promising results in inhibiting cancer cell proliferation. For example, a derivative demonstrated a growth inhibition rate of 92% against KG-1 cells, highlighting the potential of similar structures for therapeutic applications .

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the nitro group or the phenylacrylate backbone may enhance its efficacy against specific biological targets.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2E)-3-(4-nitrophenyl)-2-phenylacrylate, and what experimental parameters require careful optimization?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving nitro-substituted aromatic aldehydes and phenylacetic acid derivatives. Key parameters include stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of aldehyde to methyl phenylacetate), solvent choice (e.g., DMF or THF for polar aprotic conditions), and reaction temperature (70–90°C). Catalytic bases like piperidine or triethylamine are often used to enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the (E)-isomer .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves, EN166-certified safety goggles, and impervious lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Consult safety data sheets (SDS) for nitroaromatic compounds, which highlight hazards like irritation and potential sensitization . Store in airtight containers away from oxidizing agents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and (E)-configuration via coupling constants (e.g., ≈ 16 Hz for trans-alkene protons).

- XRD : Single-crystal X-ray diffraction resolves molecular geometry, bond angles, and packing interactions. For example, the nitro group’s dihedral angle relative to the phenyl ring influences crystallinity .

- IR : Stretching frequencies for ester carbonyl (∼1700 cm) and nitro groups (∼1520 cm^{-1) validate functional groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

- Methodological Answer : Use a factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design (CCD) revealed that increasing reaction time beyond 12 hours in THF improved yield by 18% but risked side-product formation. Response surface models can identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst) while minimizing byproducts .

Q. How should researchers address contradictions in spectroscopic data, such as inconsistent NMR coupling constants or XRD bond lengths?

- Methodological Answer : Cross-validate results using complementary techniques. For example, if NMR suggests a non-planar nitro group but XRD indicates coplanarity, conduct DFT calculations to assess electronic effects. Discrepancies in XRD bond lengths (e.g., C–C vs. C–N) may arise from crystal packing forces, which can be modeled using Hirshfeld surface analysis .

Q. What role do computational methods (e.g., DFT) play in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating moderate electrophilicity. Solvent-phase simulations (e.g., PCM model in acetonitrile) reveal stabilization of the nitro group’s electron-withdrawing effect, which correlates with observed reactivity in nucleophilic substitutions .

Q. How does the nitro substituent influence the compound’s photostability and aggregation behavior in solid-state studies?

- Methodological Answer : The nitro group enhances π-π stacking in crystal lattices, as seen in XRD studies where interplanar distances shrink by 0.3 Å compared to non-nitrated analogs. However, UV-Vis spectroscopy shows a redshift (λmax ≈ 320 nm) due to n→π* transitions, increasing susceptibility to photodegradation. Accelerated aging tests under UV light (254 nm) quantify degradation products via HPLC-MS .

Q. What strategies mitigate side reactions during scale-up, such as isomerization or nitro group reduction?

- Methodological Answer : Use flow chemistry to maintain precise temperature control and reduce residence time, minimizing (Z)-isomer formation. For example, a continuous-flow reactor with a 10 mL/min flow rate at 75°C improved (E)-isomer selectivity to 98% . Avoid reductive conditions (e.g., H/Pd-C) during purification to prevent nitro-to-amine conversion.

Data Contradiction Analysis Example

Conflict : XRD data shows a planar nitro group, while NMR suggests torsional strain.

Resolution : DFT simulations indicate that solvation effects in NMR experiments induce slight torsional distortion (~5°), whereas solid-state XRD reflects crystal packing forces enforcing planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.